molecular formula C17H27NO3S B12119426 3-tert-butyl-N-cyclohexyl-4-methoxybenzenesulfonamide

3-tert-butyl-N-cyclohexyl-4-methoxybenzenesulfonamide

Cat. No.: B12119426
M. Wt: 325.5 g/mol
InChI Key: KYVVAYUOQARVOZ-UHFFFAOYSA-N
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Description

3-tert-butyl-N-cyclohexyl-4-methoxybenzenesulfonamide is an organic compound with the molecular formula C17H27NO3S. It is a sulfonamide derivative, characterized by the presence of a tert-butyl group, a cyclohexyl group, and a methoxy group attached to a benzenesulfonamide core .

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-N-cyclohexyl-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions often involve controlled temperatures and specific solvents to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

3-tert-butyl-N-cyclohexyl-4-methoxybenzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-tert-butyl-N-cyclohexyl-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, inhibiting enzyme activity or modulating receptor function. The tert-butyl and cyclohexyl groups may enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-tert-butyl-N-cyclohexyl-4-methoxybenzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the sulfonamide group makes it particularly useful in medicinal chemistry, while the tert-butyl and cyclohexyl groups enhance its stability and reactivity .

Properties

Molecular Formula

C17H27NO3S

Molecular Weight

325.5 g/mol

IUPAC Name

3-tert-butyl-N-cyclohexyl-4-methoxybenzenesulfonamide

InChI

InChI=1S/C17H27NO3S/c1-17(2,3)15-12-14(10-11-16(15)21-4)22(19,20)18-13-8-6-5-7-9-13/h10-13,18H,5-9H2,1-4H3

InChI Key

KYVVAYUOQARVOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)OC

Origin of Product

United States

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